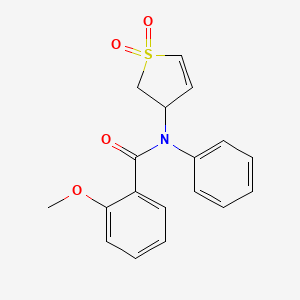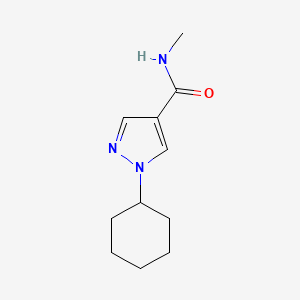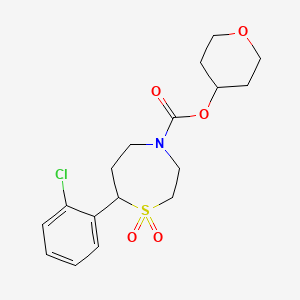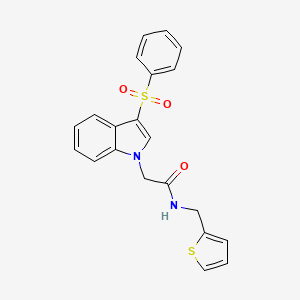
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide, also known as Compound 1, is a novel small molecule inhibitor that has shown potential in various scientific research applications. It was first synthesized in 2012 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including compounds structurally related to 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide, are significant in medicinal chemistry due to their diverse biological activities. These compounds are synthesized and studied for their antibacterial properties against various bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility challenges associated with quinazoline derivatives are a major focus in drug development, aiming to overcome antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Applications of Quinazoline Derivatives
Recent studies highlight the application of quinazoline derivatives in optoelectronic devices, such as electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds are valuable for creating novel optoelectronic materials, demonstrating luminescent properties and contributing to the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
Biological Activities of Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids have been the subject of extensive research due to their significant bioactivities. These compounds, isolated from natural sources or synthesized as analogs, have shown a broad spectrum of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. Their discovery has spurred ongoing research into their potential as pharmaceutical agents, with a particular focus on their anticancer and antimalarial activities (Shang et al., 2018).
Synthesis and Chemical Insights
The synthesis of quinazoline derivatives is a critical area of study in medicinal chemistry. Research focuses on eco-friendly, atom-efficient methods for creating these compounds, aiming to explore their biological properties and potential applications further. The review of synthetic methodologies provides a basis for future research in developing novel quinazoline derivatives and exploring their applications (Faisal & Saeed, 2021).
Propiedades
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15(11-12-16-7-3-2-4-8-16)22-19(25)13-14-24-20(26)17-9-5-6-10-18(17)23-21(24)27/h2-10,15H,11-14H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHRWWKRUNEBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2810691.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2810692.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)
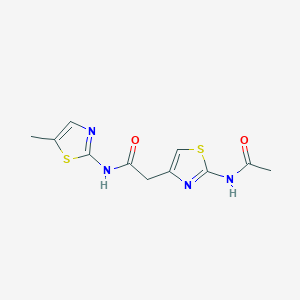
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)
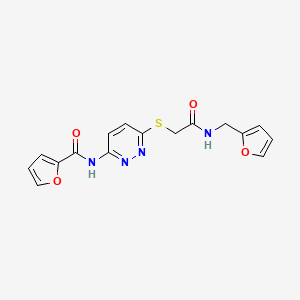
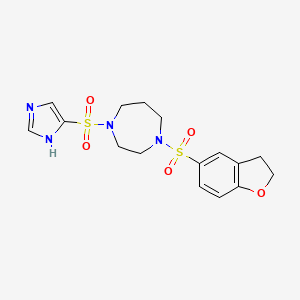
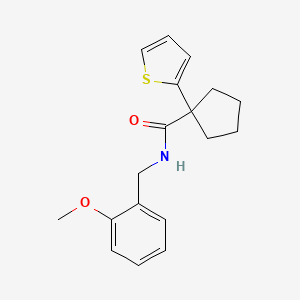
![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)
